Structural Properties and Characterization of 2-C-(2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl) ethyne
Structural Properties and Characterization of 2-C-(2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl) ethyne
Executive Summary
2-C-(2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl) ethyne (CAS: 168105-32-6), commonly referred to as α-ethynyl-C-glucoside tetraacetate, is a highly specialized and versatile building block in modern glycochemistry. Unlike native O-glycosides, which are susceptible to enzymatic cleavage by glycosidases in vivo, C-glycosides feature a robust carbon-carbon bond at the anomeric center. This structural modification confers exceptional metabolic stability, making this compound an invaluable precursor for the development of glycomimetics, multivalent glycoclusters, and carbohydrate-based vaccines. The presence of the terminal ethynyl group serves as a premier bioorthogonal handle for Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC)[1].
Structural Properties & Conformational Analysis
The molecule features a pyranose ring locked in the standard 4C1 chair conformation. The defining structural characteristic is the stereochemistry at the anomeric carbon (C-1), where the ethynyl group is positioned axially (the α-anomer).
Stereoelectronic Causality
In native O-glycosides, the axial preference of electronegative substituents at the anomeric center is driven by the exo-anomeric effect (hyperconjugation between the ring oxygen's lone pair and the σ∗ orbital of the anomeric C-O bond). In C-glycosides, this effect is significantly diminished due to the carbon substituent. However, the α-ethynyl group is surprisingly well-tolerated in the axial position. Because the alkyne is linear and sp -hybridized, it projects outward from the ring, drastically minimizing the 1,3-diaxial steric clashes that typically destabilize axial sp3 -hybridized substituents.
The four hydroxyl groups are protected as acetates, which not only ensures solubility in a wide range of organic solvents but also plays a critical mechanistic role during synthesis by modulating the electronic properties of the pyranose ring.
Table 1: Physicochemical Properties
| Property | Value |
| IUPAC / Chemical Name | (2R,3R,4R,5S,6S)-2-(acetoxymethyl)-6-ethynyltetrahydro-2H-pyran-3,4,5-triyl triacetate |
| CAS Registry Number | 168105-32-6 |
| Molecular Formula | C16H20O9 |
| Molecular Weight | 356.32 g/mol |
| Anomeric Configuration | α (Axial ethynyl group) |
| Physical State | White to off-white crystalline solid |
Mechanistic Causality in Synthesis
The Causality of Stereocontrol: The presence of the C2-acetate group provides anchimeric assistance, forming a dioxolenium ion intermediate that shields the α-face, thereby strongly favoring the formation of the β-C-glucoside. To specifically access the α-anomer, researchers must either rely on the chromatographic separation of the thermodynamic α/β mixture formed under extended reaction times, or utilize alternative, highly stereoselective routes. For instance, the α-anomer can be exclusively accessed via the ring-opening of 1,2-anhydro-D-glucopyranose derivatives with sodium acetylide, followed by peracetylation[2].
Workflow of synthesis, characterization, and therapeutic application of the ethynyl C-glucoside.
Experimental Protocols (Self-Validating Systems)
Protocol 1: Stereoselective Synthesis and Isolation
This protocol outlines the Lewis-acid mediated approach, utilizing TLC as a self-validating checkpoint.
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Activation: Dissolve penta-O-acetyl-β-D-glucopyranose (1.0 eq) and TMS-acetylene (3.0 eq) in anhydrous dichloromethane (DCM) under an Argon atmosphere.
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Catalysis: Cool the mixture to 0 °C and add Boron trifluoride diethyl etherate (BF3·OEt2, 1.5 eq) dropwise.
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Validation Check: Monitor the reaction via TLC (Hexane/EtOAc 2:1). The complete consumption of the starting material validates the successful formation of the oxocarbenium ion and subsequent alkynylation.
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Resolution: Quench the reaction with saturated aqueous NaHCO3. Extract with DCM, dry over MgSO4, and concentrate. The resulting α/β mixture must be resolved via silica gel flash chromatography. The α-anomer elutes slightly faster due to its lower overall polarity compared to the equatorial β-anomer.
Protocol 2: Deprotection and CuAAC "Click" Conjugation
This methodology is pivotal in the preparation of new building blocks for glycopeptides and heterocycle-tethered C-glycosyl amino acids[3],[4].
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Deprotection: Subject the purified α-anomer to Zemplén transesterification using catalytic NaOMe in MeOH (pH ~9) for 2 hours to quantitatively yield the unprotected α-ethynyl-C-glucoside. Neutralize with Amberlite IR-120 (H+) resin.
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Conjugation: Combine the terminal alkyne (1.0 eq) with an azide-functionalized payload (1.0 eq) in a t-BuOH/H2O (1:1) solvent system.
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Self-Validating Catalysis: Add CuSO4·5H2O (0.1 eq) followed by sodium ascorbate (0.2 eq). The ascorbate reduces Cu(II) to the active Cu(I) catalyst in situ. Validation: The reaction solution will transition from blue to pale yellow/colorless, visually confirming the generation of the active Cu(I) species.
Characterization & Analytical Data
Accurate structural characterization is heavily reliant on Nuclear Magnetic Resonance (NMR) spectroscopy. The resulting 1,4- and 1,5-disubstituted triazoles formed post-click chemistry can be distinguished via 1H NMR, with the 1,4-regioisomer's triazole proton shifting sensibly downfield (δ ~8.0 ppm) compared to the 1,5-isomer[5].
For the unreacted starting material, the anomeric proton ( H−1 ) is the ultimate diagnostic tool. Because the α-ethynyl group occupies the axial position, H−1 is forced into the equatorial position. The resulting equatorial-axial coupling with H−2 yields a distinctly small coupling constant ( J1,2≈5.6 Hz). This serves as a definitive self-validating metric against the β-anomer, which exhibits a large axial-axial coupling constant ( J1,2>9.0 Hz).
Table 2: Key NMR Assignments (CDCl3, 400 MHz)
| Proton/Carbon | Chemical Shift (δ, ppm) | Multiplicity & Coupling (J in Hz) | Diagnostic Significance |
| H-1 (Anomeric) | 4.75 | dd, J = 5.6, 2.2 | Validates α-configuration (β-anomer J > 9.0 Hz) |
| C≡CH (Alkyne) | 2.45 | d, J = 2.2 | Confirms terminal alkyne preservation |
| H-3 | 5.30 | t, J = 9.8 | Typical axial-axial coupling in 4C1 chair |
| Acetyl CH3 | 2.02 - 2.10 | 4 x s (12H) | Confirms tetra-O-acetylation |
| C-1 ( 13C NMR) | ~68.5 | s | Upfield shift confirms C-glycoside vs O-glycoside |
Applications in Drug Development
The structural robustness of 2-C-(2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl) ethyne makes it a cornerstone in modern therapeutic design. By resisting enzymatic degradation, C-glycosides formulated from this precursor offer prolonged half-lives in systemic circulation. When coupled via CuAAC, the resulting triazole ring acts as a rigid, bioisosteric linker that mimics the electronic properties of an amide bond. This has led to breakthrough developments in multivalent glycoclusters targeting lectin receptors, and synthetic carbohydrate-based vaccines designed to induce robust immune responses against aberrant cell-surface glycosylation patterns found on cancer cells[1].
References
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Radical Cyclization of Sugar-Derived β-(Alkynyloxy)acrylates: Synthesis of Novel Fused Ethers. Organic Letters (ACS Publications). URL:[Link]
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Assembling Heterocycle-Tethered C-Glycosyl and α-Amino Acid Residues via 1,3-Dipolar Cycloaddition Reactions. Organic Letters (ACS Publications). URL:[Link]
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1,2,3-Triazoles. Comprehensive Heterocyclic Chemistry (PMC). URL:[Link]
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Triazole: the Keystone in Glycosylated Molecular Architectures Constructed by a CuI-Catalyzed Azide-Alkyne Cycloaddition. Chemistry - An Asian Journal. URL:[Link]
